2-Methyloxetane-2-carboxylic acid
Overview
Description
2-Methyloxetane-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H8O3. It is characterized by a four-membered oxetane ring substituted with a carboxylic acid group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloxetane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxy-2-methylpropanoic acid under acidic conditions. Another method includes the oxidation of 2-methyloxetane using strong oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the cyclization of suitable precursors followed by purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products: The major products formed from these reactions include various oxetane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyloxetane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-methyloxetane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions that can modify biological pathways .
Comparison with Similar Compounds
2-Methyloxetane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Carboxyoxetane: Similar structure but without the methyl group, affecting its steric properties and reactivity.
2-Methyl-2,4-epoxybutanoic acid: Another related compound with different reactivity due to the presence of an additional epoxy group
Uniqueness: 2-Methyloxetane-2-carboxylic acid is unique due to its combination of an oxetane ring and a carboxylic acid group, providing a balance of reactivity and stability that is valuable in both synthetic chemistry and potential biological applications .
Properties
IUPAC Name |
2-methyloxetane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHPSLZRBPPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621870 | |
Record name | 2-Methyloxetane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305207-92-4 | |
Record name | 2-Methyloxetane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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